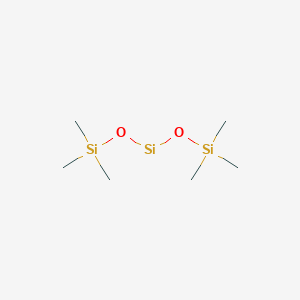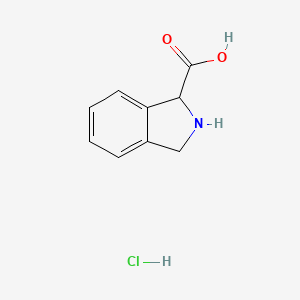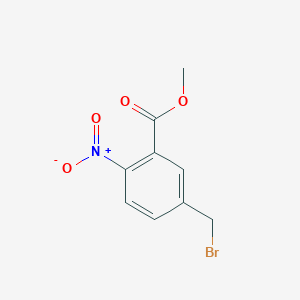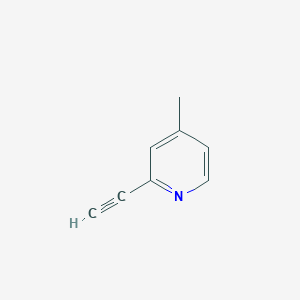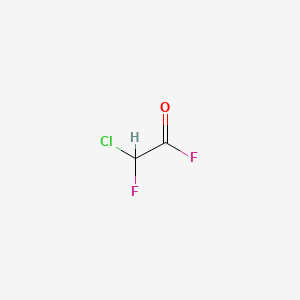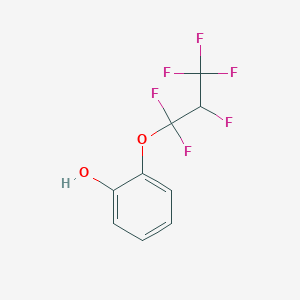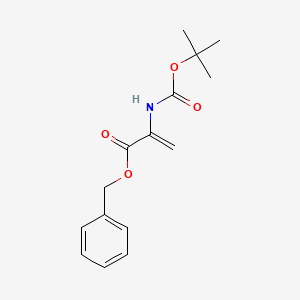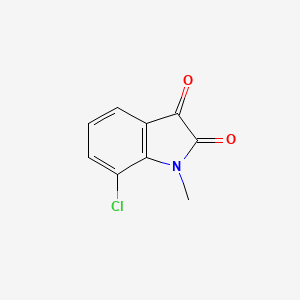
1-Fluoro-8-hydroxynaphthalene
Descripción general
Descripción
1-Fluoro-8-hydroxynaphthalene is a chemical compound with the molecular formula C10H7FO . It has a molecular weight of 162.16 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities was developed and validated for the determination of 1-fluoronaphthalene and its process-related impurities . The method was found to have linearity in the concentration of 0.075–5.000 μg/mL, 0.150–5.000 μg/mL, 0.3125–5.000 μg/mL and 0.3125–5.000 μg/mL for 1-aminonaphthalene, 1-nitronaphthalene, naphthalene and 2-fluoronaphthalene, respectively, with correlation coefficients of 0.9998, 0.9998, 0.9997 and 0.9997, respectively .Molecular Structure Analysis
The molecular structure of 1-Fluoro-8-hydroxynaphthalene is represented by the formula C10H7FO .Chemical Reactions Analysis
A study on a High Performance 2-Hydroxynaphthalene Acylhydrazone Fluorescent Chemosensor for Detection of Al3+ Ions Through ESIPT and PET Signalling Mechanism showed that the hydroxyl group of NANH forms an intra-molecular hydrogen bond with the adjacent imine nitrogen .Aplicaciones Científicas De Investigación
Chemosensors and Bioimaging
Selective and Sensitive Chemosensors for Cu2+ :1-Fluoro-8-hydroxynaphthalene derivatives have been utilized in designing selective and sensitive chemosensors for copper ions (Cu2+) in aqueous media. These chemosensors exhibit rapid and selective affinity towards Cu2+ ions, even in the presence of other metal ions, making them suitable for environmental monitoring and bioimaging applications. The ability to detect Cu2+ ions at very low concentrations and their application in human cervical HeLa cancer cell lines for bioimaging purposes highlight their potential in medical diagnostics and environmental science (Anbu et al., 2012).
Molecular Interactions with Proteins
Interactions with Catalase :Research on hydroxynaphthalene compounds, such as 1-hydroxynaphthalene, has explored their interactions with proteins like catalase (CAT). These studies have used multi-spectroscopic methods and molecular docking to understand the binding mechanisms and effects on CAT's structure and activity. Such interactions are significant for elucidating the molecular basis of the biological effects of polycyclic aromatic hydrocarbons and their derivatives (Zhang et al., 2019).
Environmental and Biological Monitoring
Detection of Hydrazine :Fluorophore derivatives of hydroxynaphthalene, designed for the selective and sensitive detection of hydrazine in environmental and biological systems, demonstrate the versatility of these compounds in chemical sensing. These probes offer high sensitivity with low detection limits, making them valuable tools for monitoring pollutants and hazardous substances in various settings (Chen et al., 2017).
Advanced Materials and Photophysics
Bulk Heterojunction Solar Cells :Naphthalene derivatives, including 1-Fluoronaphthalene, have been incorporated into bulk heterojunction solar cells as processing additives. Their role in improving the efficiency of these devices showcases the potential of hydroxynaphthalene compounds in the development of renewable energy technologies. The study of their impact on the morphology and performance of solar cells provides insights into the design of more efficient photovoltaic materials (Heo et al., 2013).
Propiedades
IUPAC Name |
8-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGLDZOLIXVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469461 | |
| Record name | 1-Fluoro-8-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-8-hydroxynaphthalene | |
CAS RN |
383155-01-9 | |
| Record name | 1-Fluoro-8-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
